

fmhB femX pentaglycine interpeptide first glycine attachment

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Compound Focus: Pentaglycine

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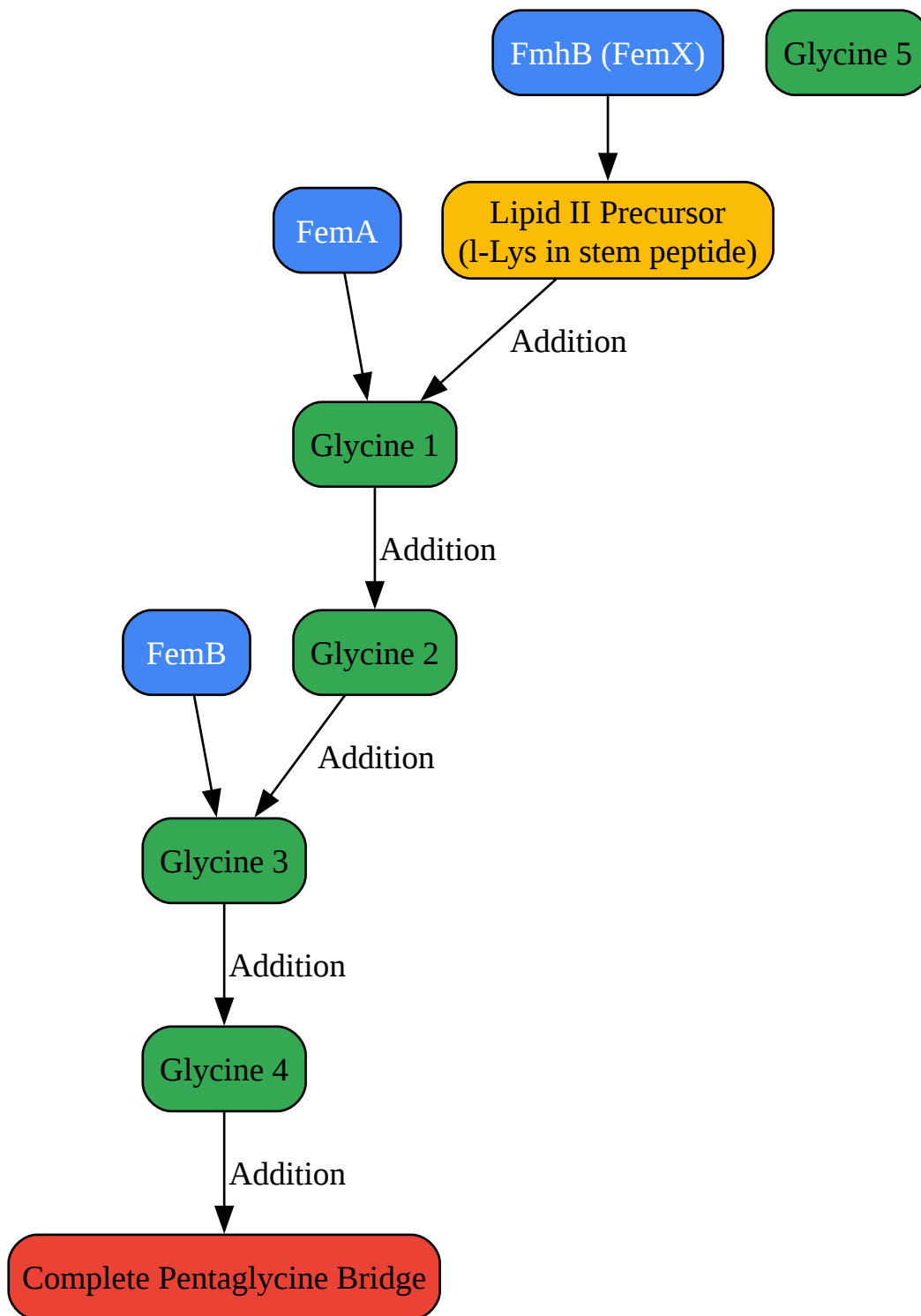
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Biological Mechanism of FmhB/FemX

The peptidoglycan of *S. aureus* is characterized by a **pentaglycine interpeptide bridge** that cross-links the stem peptides of adjacent glycan strands. This bridge is synthesized not by the ribosome, but by Fem family nonribosomal peptidyl transferases (FemX, FemA, FemB) that use glycyl-tRNA as a glycine donor [1]. The synthesis proceeds sequentially:

- **FmhB (FemX)** attaches the **first glycine** to the ϵ -amino group of the lysine residue in the lipid II precursor stem peptide [2] [1].
- **FemA** adds the second and third glycines [1].
- **FemB** adds the fourth and fifth glycines [1].

This sequential assembly is illustrated in the following diagram:



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Diagram of the sequential synthesis of the staphylococcal **pentaglycine** bridge by Fem factors

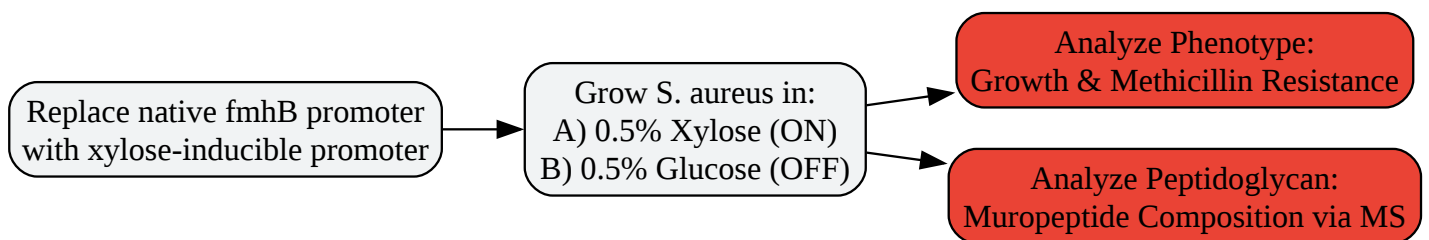
Key Experimental Evidence

A pivotal 1999 study provided direct evidence for FmhB's role by placing its expression under the control of a repressible promoter [2].

Experimental Protocol for *fmhB* Functional Analysis

- **Genetic Manipulation:** The endogenous promoter of the essential *fmhB* gene in *S. aureus* was replaced with the xylose regulon from *Staphylococcus xylosus*. This created a system where *fmhB* transcription could be repressed by adding glucose to the growth medium [2].
- **Conditional Repression:** Bacterial cultures were grown in media containing either 0.5% xylose (to induce expression) or 0.5% glucose (to repress expression) [2].
- **Phenotypic Analysis:**
 - **Growth:** Growth rates were monitored under repression and induction conditions [2].
 - **Antibiotic Susceptibility:** The minimal inhibitory concentration (MIC) of methicillin was measured using an Etest for cultures with repressed and induced *fmhB* [2].
 - **Peptidoglycan Structure:** Murein (peptidoglycan) was isolated from repressed and induced cultures. Its composition was analyzed using mass spectrometry (MS) and chromatography to separate and identify the different muropeptide subunits [2].

The experimental workflow and key findings are summarized below:



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*Workflow for the conditional repression and analysis of the *fmhB* gene*

The following table consolidates the quantitative findings from this key experiment [2]:

Experimental Parameter	<i>fmhB</i> Induced (Xylose)	<i>fmhB</i> Repressed (Glucose)
Bacterial Growth	Normal growth rate	Severely reduced growth rate
Peptidoglycan Cross-linking	High (up to 90%)	Drastic decrease
Dominant Muropeptide	Cross-linked oligomers	Uncrosslinked, unmodified monomer (GlcNAc-MurNAc-l-Ala-d-iGln-l-Lys-d-Ala-d-Ala)
Methicillin Resistance	Expressed (in MRSA strains)	Abolished

FmhB as a Therapeutic Target

The *fmhB* gene is essential for bacterial viability, and its product, FemX, is not redundant with other Fem factors [2] [1]. Repression of *fmhB* renders MRSA hypersusceptible to methicillin and other β -lactam antibiotics, even though the low-affinity PBP2' (the protein that confers resistance) is still present [2]. This occurs because a shortened interpeptide bridge is a poor substrate for the transpeptidation activity of PBPs, including PBP2' [2] [1]. Inhibiting FmhB could therefore restore the efficacy of existing β -lactam antibiotics against resistant strains.

The table below compares the key Fem factors involved in **pentaglycine** bridge synthesis [2] [1]:

Feature	FmhB (FemX)	FemA	FemB
Function	Adds the first glycine	Adds the second & third glycines	Adds the fourth & fifth glycines
Essentiality	Essential	Not essential, but null mutants are barely viable and have severe growth defects	Not essential, but null mutants are barely viable and have severe growth defects

Feature	FmhB (FemX)	FemA	FemB
Effect of Inactivation	Lethal; accumulation of unsubstituted monomers	Shortened bridge (monoglycine); reduced cross-linking; loss of methicillin resistance	Shortened bridge (triglycine); reduced cross-linking; loss of methicillin resistance
Potential for Drug Targeting	High (essential function)	Moderate (severe fitness cost)	Moderate (severe fitness cost)

Research Considerations

When investigating FmhB and cell wall biosynthesis, be aware that bacteria can activate compensatory adaptations. For example, *S. aureus* strains with *femAB* inactivation can survive by acquiring suppressor mutations (*chr). These mutations can lead to complex transcriptional changes affecting metabolism and virulence, even if the **pentaglycine** bridge is restored via genetic complementation [1]. This suggests that potential FmhB inhibitors might be most effective when used in combination with other antibiotics to prevent the emergence of resistant survivors [1].

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References

1. Living with an imperfect cell wall: compensation of femAB inactivation...

[bmcgenomics.biomedcentral.com]

2. The essential *Staphylococcus aureus* gene *fmhB* is involved in the... [pmc.ncbi.nlm.nih.gov]

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